molecular formula C15H13N3O6S B7478583 Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate

Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate

カタログ番号 B7478583
分子量: 363.3 g/mol
InChIキー: ZEZKQWPBZGGPEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate, also known as Furosemide, is a sulfonamide diuretic drug used in the treatment of hypertension and edema. It is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of water and electrolytes, resulting in reduced blood volume and pressure.

作用機序

Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in reduced blood volume and pressure. This compound also inhibits the reabsorption of calcium and magnesium ions, leading to increased excretion of these ions as well.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It reduces blood volume and pressure, increases renal blood flow and glomerular filtration rate, and decreases the reabsorption of sodium, chloride, calcium, and magnesium ions in the kidneys. This compound also increases the excretion of uric acid and may cause metabolic alkalosis.

実験室実験の利点と制限

Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate has several advantages for use in lab experiments. It is a well-established diuretic drug with a known mechanism of action, making it a useful tool for studying the renal system. This compound is also readily available and relatively inexpensive. However, this compound has some limitations as well. It may cause metabolic alkalosis and electrolyte imbalances, which can affect experimental results. Additionally, this compound may have off-target effects that could confound experimental results.

将来の方向性

There are several potential future directions for research on Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate. One area of interest is the use of this compound in the treatment of cerebral edema and acute lung injury. Another area of research is the development of more selective loop diuretics that target specific isoforms of the Na+/K+/2Cl- co-transporter. Finally, further research is needed to better understand the off-target effects of this compound and how they may impact experimental results.

合成法

The synthesis of Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate involves the reaction of 5-amino-2-(2-furyl)-1,3,4-oxadiazole with ethyl 4-chlorobenzoate, followed by sulfonation with chlorosulfonic acid and subsequent neutralization with sodium hydroxide. The resulting compound is then esterified with ethanol to produce this compound.

科学的研究の応用

Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate has been extensively studied for its diuretic effects and its potential use in the treatment of various medical conditions. It has been shown to be effective in the treatment of hypertension, congestive heart failure, and renal disease. This compound has also been studied for its potential use in the treatment of cerebral edema, acute lung injury, and hypercalcemia.

特性

IUPAC Name

ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6S/c1-2-22-14(19)10-5-7-11(8-6-10)25(20,21)18-15-17-16-13(24-15)12-4-3-9-23-12/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZKQWPBZGGPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。